molecular formula C19H12ClF3O4 B7774640 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one

3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7774640
M. Wt: 396.7 g/mol
InChI Key: DALOPWUKCAYYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: 2-Chlorobenzaldehyde, 2-oxopropanoic acid, and trifluoromethylated reagents.

    Condensation Reaction: The initial step often involves the condensation of 2-chlorobenzaldehyde with 2-oxopropanoic acid to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the chromenone core structure.

    Substitution: Introduction of the trifluoromethyl group and the oxopropoxy group through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized chromenone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
  • 3-(2-Chlorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
  • 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-methylchromen-4-one

Uniqueness

3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3O4/c1-10(24)9-26-11-6-7-13-15(8-11)27-18(19(21,22)23)16(17(13)25)12-4-2-3-5-14(12)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALOPWUKCAYYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.